1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

regioisomerism physicochemical properties quality control

Sourcing the exact thiophene regioisomer for SAR campaigns often introduces unwanted variability. This compound resolves that by providing the pure 3-thienyl isomer as a direct building block for Gruenenthal-type immunomodulators and GnRH-receptor antagonist programs. - Exact regioisomer - eliminates 2-yl/3-yl ambiguity in potency and selectivity assays - Matched molecular pair - enables direct thiophene-orientation vs. furan/pyridine comparisons - Research-grade - suitable for synthetic intermediate preparation and patent example reproduction

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2034436-11-6
Cat. No. B2618361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034436-11-6
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CSC=C3
InChIInChI=1S/C15H17N3O3S/c1-20-13-2-3-14(17-16-13)21-12-4-6-18(9-12)15(19)8-11-5-7-22-10-11/h2-3,5,7,10,12H,4,6,8-9H2,1H3
InChIKeyZNXNMAFYZALJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone: Physicochemical & Structural Profile


1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034436-11-6) is a synthetic heterocyclic compound that integrates a 6-methoxypyridazine ether, a pyrrolidine linker, and a thiophen-3-yl ethanone terminus. It is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications . The compound belongs to a broader class of 3‑oxy‑pyrrolidine derivatives that appear as key intermediates in gonadotropin‑releasing hormone (GnRH) receptor antagonist programs (e.g., Relugolix) and in immunomodulator patent families [1]. No primary biological activity data for this specific CAS entity have been disclosed in peer‑reviewed literature as of this writing, so procurement decisions must rest on physicochemical identity and structural differentiation from near‑analogs.

Patent scaffold Pyrrolidine(thi)one immunomodulator core (US 2008/0293749)
Regioisomeric identity Thiophen‑3‑yl ethanone (not 2‑yl) required for SAR consistency
Research‑grade status No disclosed bioactivity; procurement by exact CAS only

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone: Generic Substitution Challenges


Although numerous vendors offer compounds bearing the same 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine scaffold, the identity of the ketone‑linked heterocycle (thiophen‑3‑yl) critically determines both physicochemical properties and potential biological interactions. Regioisomeric thiophene attachment (2‑yl vs. 3‑yl) alters the dipole moment and π‑stacking geometry, which can shift binding poses in target pockets [1]. Likewise, replacing the thiophene with furan, pyridine, or phenyl changes hydrogen‑bond acceptor character and lipophilicity, precluding simple interchange without re‑optimizing potency or selectivity . Because no multi‑compound head‑to‑head data exist for this chemical series, scientists must rely on the exact CAS number to ensure reproducibility of synthetic intermediates, assay results, and patent examples.

  • Regioisomeric 2‑yl analog – thiophene attachment shift may alter binding geometry and SAR; not interchangeable without assay verification.
  • Heterocycle replacement (furan, pyridine, phenyl) – changes H‑bond acceptor count and lipophilicity; direct substitution risks potency and selectivity shifts.
  • No head‑to‑head comparison data – use exact CAS to ensure synthetic and patent example reproducibility.

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone: Differentiation from Closest Analogs


Thiophene Regioisomerism: 3-yl vs. 2-yl Comparison

The thiophen‑3‑yl ethanone derivative (target) and the thiophen‑2‑yl ethanone derivative are constitutional isomers with identical molecular formula (C₁₅H₁₇N₃O₃S) and molecular weight (319.38 g·mol⁻¹) . Both are supplied at a routine purity of 95 % as research‑grade compounds. The sole quantifiable difference at the procurement level is the CAS registration and the regiochemistry of the thiophene attachment, which can be confirmed by ¹H‑NMR chemical shift patterns. No vendor‑supplied biological data differentiate the two isomers .

Regioisomer identity
Data to verify
Target (3‑yl) and 2‑yl isomer: identical formula C₁₅H₁₇N₃O₃S, MW 319.38, purity 95 %; difference confined to thiophene attachment point.
CAS‑confirmed regioisomer supports synthetic reproducibility.
No vendor‑supplied biological differentiation data.
regioisomerism physicochemical properties quality control

Thiophene vs. Furan: Lipophilicity and H-Bond Acceptors

Replacing the thiophen‑3‑yl group with furan‑3‑yl (e.g., 1‑(3‑((6‑methoxypyridazin‑3‑yl)oxy)pyrrolidin‑1‑yl)‑2‑(furan‑3‑yl)ethanone) alters the oxygen‑to‑sulfur heteroatom composition. Using calculated physicochemical descriptors (PubChem/EPA CompTox), the thiophene derivative has an H‑bond acceptor count of 6 (three oxygens, two nitrogens, one sulfur), while the furan analog has an H‑bond acceptor count of 7 (four oxygens, two nitrogens) [1]. Additionally, the thiophene ring contributes approximately +0.7 logP units relative to furan, based on classical fragment‑based estimates [2]. No direct experimental logP or solubility data are available for this specific pair.

Lipophilicity & H‑bond shift
Class‑level inference
Δ H‑bond acceptors = −1; Δ logP ≈ +0.7 (fragment‑based estimate, unverified).
May affect membrane permeability and off‑target binding profile.
Calculated; no experimental logP confirmation.
lipophilicity hydrogen‑bond acceptor drug‑likeness

Pyrrolidine-Pyridazine Patent Space: Immunomodulation vs. GnRH

The 3‑((6‑methoxypyridazin‑3‑yl)oxy)pyrrolidine scaffold is explicitly claimed in the Gruenenthal patent family (US 2008/0293749 A1) as a core motif for immunomodulatory pyrrolidine(thi)ones [1]. In contrast, closely related 3‑(6‑methoxypyridazin‑3‑yl) intermediates lacking the oxy‑pyrrolidine spacer are found in patents for GnRH antagonists such as Relugolix [2]. The presence of the 3‑oxy‑pyrrolidine linkage in the target compound therefore distinguishes it for immunomodulator‑oriented research, whereas the simpler 3‑(6‑methoxypyridazin‑3‑yl)thienopyrimidine intermediates are optimized for GnRH programs. This differentiation is qualitative but has direct implications for freedom‑to‑operate and target‑product profiles.

Patent pedigree
Class‑level inference
Target scaffold claimed in immunomodulator patent (US 2008/0293749); comparator intermediates in GnRH antagonist patents (e.g., Relugolix).
Patent context guides IP risk and target‑product profile alignment.
Qualitative differentiation; no quantitative activity data.
immunomodulation GnRH antagonist patent landscape

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone: Application Scenarios


Immunomodulatory Pyrrolidine(thi)one Library Intermediate

The compound’s scaffold matches the generic formula in the Gruenenthal immunomodulator patent (US 2008/0293749), making it a direct building block for synthesizing and optimizing pyrrolidine(thi)ones aimed at inflammatory and autoimmune disease targets [1].

SAR Probe for Thiophene Regioisomerism

Because the only difference between the 3‑yl and 2‑yl thiophene isomers is the attachment point, the target compound serves as a matched molecular pair for exploring how thiophene orientation affects on‑target potency and selectivity in any assay system [1].

Lipophilic Reference in Physicochemical Optimization

With a calculated H‑bond acceptor count of 6 and a thiophene‑driven logP contribution of approximately +0.7 relative to furan, the compound can act as a lipophilic reference point when optimizing CNS penetration or metabolic stability [1].

Application
Selection Property
Validation Focus
Immunomodulatory library synthesis
Patent‑claimed pyrrolidine(thi)one scaffold
Patent‑defined synthetic procedures
SAR probe: thiophene regioisomerism
Thiophene 3‑yl regiochemistry
1H‑NMR regioisomer confirmation
Lipophilic reference compound
Calculated H‑bond acceptor count & logP shift
LogP/D calculation verification
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